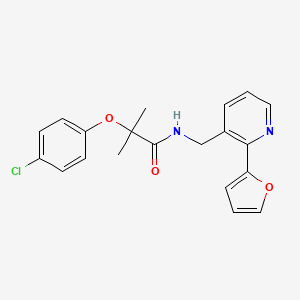
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropanamide, with the CAS number 2034593-11-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a chlorophenoxy group, a furan ring, and a pyridine moiety, which may confer diverse pharmacological properties. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN2O3 |
| Molecular Weight | 370.8 g/mol |
| CAS Number | 2034593-11-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Chlorophenoxy Intermediate : Reaction of 4-chlorophenol with an acylating agent.
- Synthesis of the Furan-Pyridine Intermediate : Formation of the furan ring and its subsequent coupling with a pyridine derivative.
- Final Coupling : Combining the chlorophenoxy intermediate with the furan-pyridine intermediate using coupling reagents such as EDCI in the presence of a base like triethylamine.
Anticancer Activity
Research indicates that compounds featuring similar structural motifs have demonstrated significant anticancer properties. The mechanism of action often involves:
- Inhibition of Enzymatic Activity : Many derivatives target specific enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .
Antioxidant Properties
The furan ring in this compound may contribute to antioxidant activity, which has been observed in other furan-containing compounds. Antioxidants are crucial for protecting cells from oxidative stress and may play a role in cancer prevention .
Neuroprotective Effects
Some studies suggest that compounds with similar structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies : In studies involving various cancer cell lines (e.g., HeLa and HepG2), furan derivatives have shown cytotoxic effects with IC50 values indicating effective inhibition at micromolar concentrations .
- Mechanism-Based Approaches : Recent reviews on similar compounds highlight their ability to inhibit specific biological targets involved in cancer progression, suggesting that this compound could follow similar pathways .
Comparative Analysis
A comparison with structurally related compounds reveals that variations in substituents can significantly influence biological activity:
| Compound Name | Anticancer Activity | Antioxidant Potential | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Potentially |
| 1,3,4-Oxadiazole Derivatives | High | Yes | Yes |
| Furan-containing Phenolic Compounds | Variable | High | Yes |
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)23-13-14-5-3-11-22-18(14)17-6-4-12-25-17/h3-12H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYMDBRPUTUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=C(N=CC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














